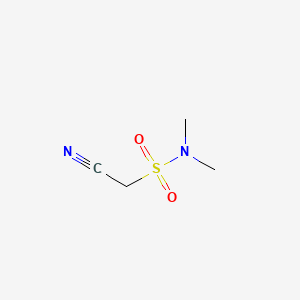

1-Cyano-N,N-dimethylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyano-N,N-dimethylmethanesulfonamide is a sulfonamide derivative . It has a molecular formula of C4H8N2O2S and a molecular weight of 148.184 . It is used in the preparation of antibiotics and other pharmaceutical compounds .

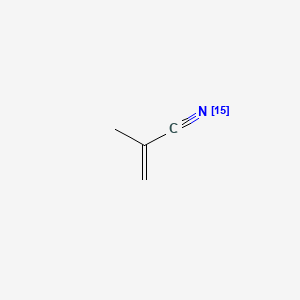

Molecular Structure Analysis

The molecular structure of 1-Cyano-N,N-dimethylmethanesulfonamide consists of a sulfonamide group attached to a cyano group and two methyl groups . The molecular formula is C4H8N2O2S .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyano-N,N-dimethylmethanesulfonamide, such as its melting point, boiling point, and density, are not available from the current sources .Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry Applications

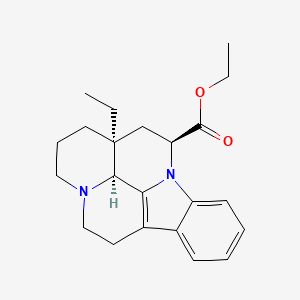

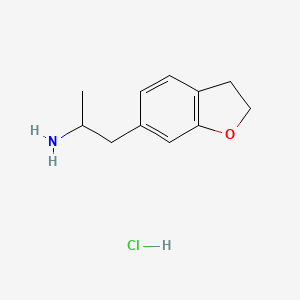

1-Cyano-N,N-dimethylmethanesulfonamide serves as a versatile intermediate in organic synthesis, contributing to the development of various sulfonamide and cyano-containing compounds. Its application spans the synthesis of vinyl sulfones and sulfonamides, which are pivotal in synthetic organic chemistry due to their roles as dienophiles, Michael acceptors, and agents in electrocyclization reactions. These compounds are utilized for their biological activities, including enzyme inhibition, highlighting the significance of 1-Cyano-N,N-dimethylmethanesulfonamide in medicinal chemistry and drug development. A notable synthesis approach involves dehydrative protocols starting from related sulfonamides, utilizing reagents like MeSO2Cl in combination with organic bases to efficiently generate vinyl derivatives without isolating intermediate mesyl derivatives. This streamlined process exemplifies the chemical's utility in synthesizing low molecular weight compounds efficiently and effectively (Kharkov University Bulletin Chemical Series, 2020).

Electrosynthesis and Sulfur Chemistry

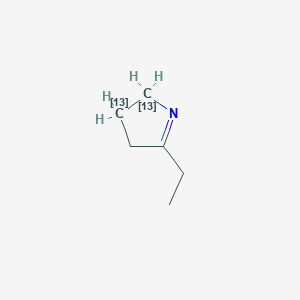

The electrosynthesis of isothiazoles from 1-Cyano-N,N-dimethylmethanesulfonamide derivatives showcases its role in generating sulfur-containing compounds. Utilizing a reactive sulfur-graphite electrode, this method leverages vinyl sulfones with cyano groups to produce isothiazoles, demonstrating the compound's adaptability in synthesizing sulfur-rich heterocycles. This process exemplifies the innovative applications of 1-Cyano-N,N-dimethylmethanesulfonamide in electrochemical reactions, contributing to the development of compounds with potential biological and material science applications (Electrochimica Acta, 1999).

Nucleophilic Substitution Reactions

1-Cyano-N,N-dimethylmethanesulfonamide's involvement in nucleophilic substitution reactions further underscores its utility in organic synthesis. These reactions facilitate the formation of diverse functional groups and structures, essential for constructing complex molecules. For instance, the palladium(0) catalyzed substitution of 1-alkenylcyclopropyl esters and chlorides showcases the compound's role in generating cyclopropylidene derivatives, highlighting its importance in creating building blocks for more complex molecular architectures (Journal of the American Chemical Society, 1992).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyano-N,N-dimethylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-6(2)9(7,8)4-3-5/h4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLLRLMSCNHPBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653794 |

Source

|

| Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyano-N,N-dimethylmethanesulfonamide | |

CAS RN |

926265-18-1 |

Source

|

| Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.